1H-Imidazole-4,5-dimethanol
Overview
Description
1H-Imidazole-4,5-dimethanol is a heterocyclic organic compound with the molecular formula C5H8N2O2. It features an imidazole ring substituted with two hydroxymethyl groups at the 4 and 5 positions. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole-4,5-dimethanol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole-4,5-dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form imidazole derivatives with different substitution patterns.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications.
Scientific Research Applications
1H-Imidazole-4,5-dimethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4,5-dimethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other biomolecules. This interaction can modulate enzymatic activities and influence biological processes.
Comparison with Similar Compounds
1H-Imidazole-4,5-dicarboxylic acid: This compound features carboxyl groups instead of hydroxymethyl groups, leading to different reactivity and applications.
1H-Imidazole-4,5-diphenyl:
1H-Imidazole-4,5-dimethyl: The presence of methyl groups instead of hydroxymethyl groups results in distinct chemical behavior and applications.
Uniqueness: 1H-Imidazole-4,5-dimethanol is unique due to its dual hydroxymethyl substitution, which imparts specific reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(hydroxymethyl)-1H-imidazol-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-1-4-5(2-9)7-3-6-4/h3,8-9H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJXDKGTTMVHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341527 | |
Record name | 1H-Imidazole-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33457-48-6 | |
Record name | 1H-Imidazole-4,5-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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